molecular formula C14H10BrN3O3S2 B3827153 N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide

N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide

Cat. No. B3827153
M. Wt: 412.3 g/mol
InChI Key: VCXUELGDUFIHBN-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide, commonly known as BNTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BNTA is a member of the acrylamide family of compounds, which are known for their ability to interact with biological molecules and affect biochemical processes. In

Scientific Research Applications

Synthesis and Characterization

  • N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a compound with structural similarities to the target chemical, was synthesized and characterized using various spectroscopic techniques. Its crystal structure was also determined, showcasing the potential for detailed structural analysis of similar compounds (Saeed, Rashid, Bhatti, & Jones, 2010).

Computational Studies

  • N-(4-nitrophenyl)acrylamide, which shares part of its structure with the target compound, underwent computational studies to determine its natural toxicity and reactivity. These computational methods can be applied to similar compounds for evaluating their potential biomedical applications (Tanış, Çankaya, & Yalçın, 2019).

Antimicrobial Activities

  • Derivatives of 3-(5-nitro-2-thienyl)acrylic acid, closely related to the target compound, have been synthesized and tested for antibacterial activities. This indicates the potential of such compounds in developing new antimicrobial agents (Kimura, Yabuuchi, & Hisaki, 1962).

Vibrational Spectroscopy and Molecular Properties

  • Studies on similar acrylamide monomers, like N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide, involve vibrational spectroscopy and molecular property analysis. This suggests a route for the investigation of the physical and chemical properties of the target compound (Barım & Akman, 2021).

Chemical Reactivity and Isomerization Studies

  • The reactivity and isomerization of amino-substituted thio(seleno)acrylamides were investigated, providing insights into the chemical behavior and potential applications of similar compounds in chemical reactions (Kleinpeter, Schulenburg, Zug, & Hartmann, 2005).

Solubility in Industrial Processes

  • The solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in various solvent mixtures was measured, essential for industrial product and process design. Understanding solubility properties of similar compounds like the target acrylamide can be crucial in industrial applications (Yao, Li, Luo, & Liu, 2010).

Antiviral Activity

  • Certain acrylamide derivatives were synthesized and tested for anti-avian influenza virus activity. Although the tested compounds did not exhibit antiviral activity, this line of research suggests potential for the investigation of similar compounds in virology and pharmacology (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).

Polymer Science and Industry

  • Acrylamide derivatives like N-(4-iodo-1,3-diphenylbutyl) acrylamide are explored for applications in enhanced oil recovery and polymer science. This research avenue could be relevant for the target compound, considering its potential in the creation of specialized polymers (Huang, Oliveira, Peres, Gamba, & Petzhold, 2019).

Catalytic Applications

  • The use of acrylamide in the preparation of metal/N-doped carbon nanocatalysts highlights its potential role in catalysis. This suggests possible catalytic applications for the target compound in various chemical processes (Jiang, Ni, Li, Wang, & Ren, 2021).

properties

IUPAC Name

(E)-N-[(2-bromo-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3S2/c15-11-8-9(18(20)21)3-5-12(11)16-14(22)17-13(19)6-4-10-2-1-7-23-10/h1-8H,(H2,16,17,19,22)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXUELGDUFIHBN-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(2-bromo-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide
Reactant of Route 2
N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide
Reactant of Route 3
N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide
Reactant of Route 4
N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide
Reactant of Route 5
N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.